molecular formula C16H22O B3422565 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone CAS No. 260415-81-4

1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone

Cat. No.: B3422565
CAS No.: 260415-81-4
M. Wt: 230.34 g/mol
InChI Key: QEHKEQQMWGSFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone is a useful research compound. Its molecular formula is C16H22O and its molecular weight is 230.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.167065321 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-ethylcyclohexyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)17/h8-11,13,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHKEQQMWGSFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403481, DTXSID701253186
Record name STK063463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Ethylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260415-81-4, 313240-73-2
Record name 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260415814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STK063463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Ethylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Organic Synthesis and Materials Science Research

In the landscape of contemporary chemical research, 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) serves as a crucial intermediate in both organic synthesis and materials science. Its molecular architecture, featuring a rigid phenyl ring linked to a flexible ethylcyclohexyl group and a reactive ketone functionality, makes it an ideal precursor for a variety of complex molecules.

In organic synthesis, the synthesis of this ketone is often achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-ethylcyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The trans-isomer is particularly sought after for its linear geometry, which is a desirable trait in the design of liquid crystal molecules.

The true value of this compound becomes apparent in its application in materials science. It is a key component in the synthesis of liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. The unique structure of this ketone allows for the creation of molecules with the necessary anisotropy and intermolecular interactions to form liquid crystalline phases. These resulting liquid crystal materials are integral to the functionality of liquid crystal displays (LCDs) found in a vast array of electronic devices.

Significance As a Molecular Scaffold in Advanced Chemical Systems

The structure of 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) provides a robust and versatile scaffold for the construction of more complex and functional molecules. The term "molecular scaffold" refers to a core structure upon which other chemical groups can be systematically added to create a family of related compounds with tailored properties.

The key features of this scaffold are:

The Phenyl Ring: This aromatic core provides rigidity and a platform for further functionalization through various aromatic substitution reactions.

The Ethanone (B97240) Group: The ketone functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular structure.

The combination of these elements in a single molecule allows chemists to fine-tune properties such as melting point, boiling point, viscosity, and dielectric anisotropy, which are critical for the performance of liquid crystal mixtures.

Overview of Key Research Areas Pertaining to 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone

Classical Synthetic Pathways and Their Limitations in Research Settings

Traditional methods for synthesizing phenyl ketones have long been established in organic chemistry. While often reliable, these pathways can present significant limitations regarding substrate scope, reaction conditions, and stereochemical control, which are critical in a research environment.

Friedel-Crafts Acylation Approaches to Phenyl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the treatment of an aromatic ring with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. mt.comweebly.com

For the synthesis of this compound, the direct acylation of (trans-4-ethylcyclohexyl)benzene with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) using a catalyst like aluminum chloride (AlCl₃) is the most straightforward approach. libretexts.org

Reaction Mechanism:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). mt.com

Electrophilic Attack: The electron-rich phenyl ring of (trans-4-ethylcyclohexyl)benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base, typically [AlCl₄]⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step. mt.com

Limitations in Research Settings: Despite its utility, Friedel-Crafts acylation has several drawbacks. The cyclohexyl substituent is an ortho, para-directing group, leading to a potential mixture of isomers, although the para-substituted product is generally favored due to sterics. A significant limitation is the need for stoichiometric or even excess amounts of the Lewis acid catalyst, as the product ketone can form a complex with the catalyst, deactivating it. wikipedia.org This complicates the workup procedure and generates considerable waste. Furthermore, the reaction is generally incompatible with aromatic rings bearing strongly deactivating substituents. libretexts.org

Table 1: Key Parameters in Friedel-Crafts Acylation
ParameterDescriptionRelevance to Synthesis
Substrate(trans-4-Ethylcyclohexyl)benzeneThe aromatic compound to be acylated.
Acylating AgentAcetyl Chloride or Acetic AnhydrideSource of the acetyl group.
CatalystAluminum Chloride (AlCl₃)Lewis acid required to generate the electrophile.
ProductThis compoundThe desired aryl ketone.
Key LimitationCatalyst deactivation and potential for isomeric mixtures.Impacts yield, purity, and process efficiency.

Grignard Reagent-Mediated Syntheses and Optimization

Grignard reagents provide an alternative nucleophilic approach to ketone synthesis. This pathway typically involves the reaction of an organomagnesium halide with an acylating agent. For the target molecule, the synthesis would begin with the preparation of a Grignard reagent from a suitable aryl halide.

Synthetic Pathway:

Grignard Reagent Formation: 4-(trans-4-Ethylcyclohexyl)bromobenzene is reacted with magnesium metal in an ethereal solvent (like diethyl ether or tetrahydrofuran) to form 4-(trans-4-ethylcyclohexyl)phenylmagnesium bromide.

Reaction with an Acylating Agent: The Grignard reagent is then reacted with an acetylating agent. While acetyl chloride could be used, it is highly reactive and can lead to the formation of a tertiary alcohol byproduct through a second addition. A less reactive acylating agent, such as a nitrile (e.g., acetonitrile) followed by acidic hydrolysis, can provide better control and yield the desired ketone.

Optimization Challenges: The primary challenge in Grignard-based ketone synthesis is preventing the over-addition of the highly reactive organometallic reagent to the ketone product. Optimization strategies include using less reactive acylating agents, employing low reaction temperatures to control reactivity, and utilizing inverse addition techniques (adding the Grignard reagent to the acylating agent). The use of Weinreb amides (N-methoxy-N-methylamides) is a well-established modern modification that effectively prevents over-addition by forming a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Esterification and Subsequent Transformations for Related Analogues

A multi-step sequence involving an ester intermediate can also be employed, particularly when starting from a carboxylic acid. This route offers flexibility for creating a variety of analogues.

Synthetic Pathway:

Esterification: The synthesis would commence with 4-(trans-4-ethylcyclohexyl)benzoic acid. This acid can be converted to its corresponding ester, for example, methyl 4-(trans-4-ethylcyclohexyl)benzoate, through Fischer esterification (reaction with methanol (B129727) in the presence of an acid catalyst) or by using other standard esterification methods. orgsyn.orgorganic-chemistry.orgiajpr.com

Conversion to Ketone: Converting the ester directly to the ketone is non-trivial. Reaction with two equivalents of an organolithium reagent (like methyllithium) would lead to the tertiary alcohol. A more controlled approach is necessary. One method is to convert the carboxylic acid to an acid chloride and then react it with an organocuprate (Gilman reagent), such as lithium dimethylcuprate ((CH₃)₂CuLi), which selectively yields the ketone. Another robust method is the conversion of the initial carboxylic acid into a Weinreb amide, which can then be treated with a Grignard or organolithium reagent to cleanly afford the ketone.

This pathway, while longer, provides a versatile platform for accessing not only the target ketone but also other derivatives by varying the nucleophile used in the final step.

Development of Novel Catalytic and Stereoselective Synthetic Routes

Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods to overcome the limitations of classical approaches. These novel routes offer higher efficiency, selectivity, and better control over the molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions for Related Structures

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. nobelprize.org Reactions like the Suzuki, Negishi, and Stille couplings are powerful tools for constructing complex molecular frameworks, including aryl ketones. organic-chemistry.orgresearchgate.net

A plausible Suzuki coupling route to synthesize this compound could involve the reaction of 4-(trans-4-ethylcyclohexyl)phenylboronic acid with an acetylating agent. However, a more common and efficient approach for ketone synthesis is the coupling of an aryl halide or triflate with an organometallic reagent. For instance, 4-(trans-4-ethylcyclohexyl)bromobenzene could be coupled with an organotin reagent (Stille coupling) or an organozinc reagent (Negishi coupling) that carries the acetyl group.

More recently, methods have been developed for the palladium-catalyzed coupling of arylboronic acids with acid chlorides or anhydrides. organic-chemistry.org Another innovative approach involves the coupling of esters with organoboron compounds, where the ester group acts as a leaving group. organic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Ketone Synthesis
Reaction NameCoupling PartnersKey Advantages
Suzuki CouplingAryl Halide/Triflate + Organoboron CompoundMild conditions, functional group tolerance, commercially available reagents. nobelprize.org
Negishi CouplingAryl Halide/Triflate + Organozinc CompoundHigh reactivity of organozinc reagents, often leading to high yields. nobelprize.org
Stille CouplingAryl Halide/Triflate + Organotin CompoundExcellent functional group tolerance, but toxicity of tin reagents is a drawback.

These catalytic methods generally proceed under milder conditions than Friedel-Crafts acylation, exhibit superior functional group tolerance, and offer higher regioselectivity, making them highly valuable in research settings for synthesizing complex molecules. organic-chemistry.org

Enantioselective and Diastereoselective Control in Cyclohexyl Ring Formation

The stereochemistry of the 1,4-disubstituted cyclohexyl ring is a critical feature of the target molecule. The trans isomer is often the thermodynamically more stable configuration, with both substituents in equatorial positions. Achieving high diastereoselectivity for the trans isomer is a key synthetic challenge.

One common strategy for establishing the trans-cyclohexyl core is through the catalytic hydrogenation of a corresponding disubstituted benzene (B151609) ring precursor, such as 4-ethyl-p-terphenyl. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and reaction conditions (temperature, pressure) can influence the cis/trans ratio of the product. Subsequent isomerization of any undesired cis isomer to the more stable trans form can often be achieved under acidic or basic conditions. researchgate.net

More advanced strategies involve stereoselective cyclization reactions. For example, Diels-Alder reactions can be used to construct the six-membered ring with a degree of stereochemical control. Furthermore, modern asymmetric catalysis offers powerful methods for enantioselective and diastereoselective synthesis of substituted carbocycles, although these are often more complex and may not be necessary if a racemic trans product is sufficient. nih.govresearchgate.net These methods might employ chiral catalysts to control the formation of specific stereoisomers during the ring-forming step. nih.govwhiterose.ac.ukrsc.org

The precise control over the cyclohexyl ring's stereochemistry is paramount, as different isomers can exhibit distinct physical and biological properties.

Green Chemistry Approaches to this compound Synthesis

The traditional synthesis of this compound typically involves the Friedel-Crafts acylation of trans-4-ethylcyclohexylbenzene. While effective, this method often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and halogenated solvents, which raise environmental concerns due to the generation of hazardous waste and the use of volatile organic compounds. In response, green chemistry approaches have emerged to mitigate the environmental impact of this synthesis.

A significant advancement in this area is the use of solid acid catalysts . These catalysts, which include zeolites, montmorillonite (B579905) clays, and sulfated zirconia, offer several advantages over their homogeneous counterparts. They are typically non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and reduces waste. For the acylation of aromatic compounds, zeolites such as H-beta and ZSM-5 have shown considerable promise. While specific studies on the acylation of trans-4-ethylcyclohexylbenzene using these catalysts are not widely published, research on analogous alkylated benzenes suggests that high yields and selectivity for the desired para-substituted product can be achieved. The reaction mechanism involves the activation of the acylating agent (e.g., acetic anhydride or acetyl chloride) by the acidic sites within the zeolite framework, followed by electrophilic attack on the electron-rich aromatic ring of trans-4-ethylcyclohexylbenzene.

Another key green chemistry strategy is the implementation of solvent-free reaction conditions . By eliminating the need for a solvent, this approach significantly reduces the environmental footprint of the synthesis. In a solvent-free setting, the reactants are typically mixed with a solid catalyst and heated to facilitate the reaction. This method not only minimizes waste but can also lead to increased reaction rates and, in some cases, improved selectivity. The acylation of various aromatic compounds under solvent-free conditions using solid acid catalysts has been successfully demonstrated, indicating its potential applicability to the synthesis of this compound.

The use of less hazardous acylating agents is also a cornerstone of green synthetic design. While acetyl chloride is a common reagent, its use generates hydrogen chloride gas as a byproduct. Acetic anhydride , in contrast, produces acetic acid, a less corrosive and more easily handled byproduct. Research has shown that acetic anhydride can be effectively used in conjunction with solid acid catalysts for the acylation of aromatic substrates.

Green Chemistry ApproachCatalyst/ConditionsKey Advantages
Solid Acid Catalysis Zeolites (e.g., H-beta, ZSM-5), Montmorillonite claysReusable, easily separable, non-corrosive, reduced waste
Solvent-Free Synthesis Neat reactants with a solid catalystEliminates solvent waste, can increase reaction rates
Alternative Acylating Agents Acetic anhydrideProduces a less hazardous byproduct (acetic acid)

Process Optimization and Scale-Up Methodologies in Laboratory Research

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more efficient process requires careful optimization of various parameters. For the synthesis of this compound, this involves a systematic investigation of reaction conditions, solvent selection, and the development of robust isolation and purification techniques.

Reaction Condition Screening for Improved Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during the Friedel-Crafts acylation. Key parameters that are typically screened include:

Catalyst Loading: The amount of Lewis acid or solid acid catalyst used can significantly impact the reaction rate and the formation of byproducts. Insufficient catalyst may lead to incomplete conversion, while an excess can result in increased side reactions and purification challenges.

Temperature: The reaction temperature influences the rate of reaction and the selectivity. Higher temperatures generally lead to faster reactions but may also promote the formation of undesired isomers or decomposition products.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal duration for achieving maximum conversion of the starting material while minimizing the formation of degradation products.

Stoichiometry of Reactants: The molar ratio of trans-4-ethylcyclohexylbenzene to the acylating agent is a critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate the purification process.

A hypothetical screening of reaction conditions for the acylation of trans-4-ethylcyclohexylbenzene with acetic anhydride using a solid acid catalyst might yield the following illustrative data:

Catalyst Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
58047592
108048595
1010029096
1510029194

Solvent Selection and Reaction Engineering for Enhanced Efficiency

The choice of solvent in a Friedel-Crafts acylation can have a profound effect on the reaction's efficiency and selectivity. Solvents not only dissolve the reactants but can also influence the reactivity of the catalyst and the stability of the intermediates. Common solvents for this reaction include chlorinated hydrocarbons like dichloromethane and nitrobenzene. However, from a green chemistry perspective, less hazardous alternatives are preferred. The polarity of the solvent can influence the regioselectivity of the acylation, potentially favoring the formation of the desired para-isomer.

Reaction engineering principles are also applied to enhance efficiency, particularly during scale-up. This can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. For reactions involving solid catalysts, packed-bed reactors can be employed, where the reactant solution is continuously passed through a column containing the catalyst, allowing for efficient conversion and easy separation of the product.

Isolation and Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and as a precursor for advanced materials. The primary methods for its isolation and purification include:

Work-up: After the reaction is complete, the mixture is typically quenched, for example, with water or a dilute acid, to deactivate the catalyst. The organic product is then extracted into a suitable solvent.

Distillation: For liquid products, vacuum distillation can be an effective method for removing lower-boiling impurities and unreacted starting materials.

Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is a powerful purification technique. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. For para-substituted acetophenones, common recrystallization solvents include ethanol (B145695), methanol, and hexane (B92381), or mixtures thereof.

Column Chromatography: For achieving very high purity, especially for removing isomeric impurities, column chromatography is often employed. A stationary phase, such as silica (B1680970) gel or alumina, is used to separate the components of the mixture based on their differential adsorption. The choice of eluent (solvent system) is optimized to achieve the best separation. A typical eluent system for a compound of this polarity might be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

The final purity of the research-grade material is typically confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Transformations of the Ethanone (B97240) Moiety

The ethanone group, with its reactive carbonyl and adjacent alpha-carbon, is a primary site for a variety of chemical reactions.

Carbonyl Reduction Strategies

The carbonyl group of the ethanone moiety can be reduced to either a methylene (B1212753) group or a hydroxyl group, depending on the chosen reagents and reaction conditions. A prominent method for the complete reduction of the carbonyl to a methylene group is the Wolff-Kishner reduction, particularly the Huang-Minlon modification. This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to yield the corresponding alkane. onlineorganicchemistrytutor.com

Alternatively, the carbonyl group can be reduced to a secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents such as sodium borohydride. Asymmetric reduction of similar acetophenone (B1666503) derivatives has been extensively studied to produce chiral alcohols with high enantioselectivity. researchgate.netrsc.orgmdpi.comnih.gov Biocatalytic methods, utilizing enzymes or whole-plant tissues, have also been employed for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov

Table 1: Comparison of Carbonyl Reduction Strategies

Reduction Method Reagents Product Key Features
Huang-Minlon Reduction Hydrazine (B178648) hydrate, strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol) Methylene group (-CH2CH3) Complete reduction of the carbonyl group. onlineorganicchemistrytutor.com
Catalytic Hydrogenation H2, metal catalyst (e.g., Pd, Pt, Ni) Hydroxyl group (-CH(OH)CH3) Reduction to a secondary alcohol.
Hydride Reduction NaBH4, LiAlH4 Hydroxyl group (-CH(OH)CH3) Common and effective method for alcohol formation.
Asymmetric Reduction Chiral catalysts (e.g., chiral oxazaborolidines), borane Chiral Hydroxyl group Produces enantiomerically enriched alcohols. researchgate.netmdpi.com
Biocatalytic Reduction Enzymes (e.g., ketoreductases), whole organisms Chiral Hydroxyl group Green and highly selective method. rsc.orgnih.gov

Derivatization via Condensation Reactions

The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. For instance, reaction with primary amines or their derivatives can yield imines or related compounds. Aldol-type condensation reactions are also possible, where the enolate of the ethanone moiety reacts with another carbonyl compound. A specific example of this type of reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. libretexts.org

Exploration of Alpha-Carbon Reactivity

The carbon atom adjacent to the carbonyl group (the alpha-carbon) is activated and can undergo a variety of reactions. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, the alpha-hydrogens are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in subsequent reactions.

One common reaction involving the alpha-carbon is halogenation, which can occur under either acidic or basic conditions. libretexts.org In the presence of a base, the reaction can proceed to polyhalogenation. The alpha-carbon can also be alkylated by treating the enolate with an alkyl halide. Furthermore, the enolate can participate in Michael addition reactions, adding to the β-carbon of an α,β-unsaturated carbonyl compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being heavily influenced by the directing effects of the existing substituents. The acetyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. study.comualberta.ca This is because the carbonyl group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. ualberta.ca Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Conversely, the acetyl group is an activating group for nucleophilic aromatic substitution, directing incoming nucleophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present on the ring, typically ortho or para to the electron-withdrawing group. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The trans-4-ethylcyclohexyl group is an activating group and an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating inductive effect. However, the directing effect of the stronger deactivating acetyl group will dominate in electrophilic substitution reactions.

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

Reaction Type Directing Effect of Acetyl Group Directing Effect of Ethylcyclohexyl Group Predicted Outcome
Electrophilic Aromatic Substitution Deactivating, meta-directing study.comualberta.ca Activating, ortho-, para-directing Substitution at the positions meta to the acetyl group.
Nucleophilic Aromatic Substitution (with a suitable leaving group) Activating, ortho-, para-directing masterorganicchemistry.comlibretexts.org - Substitution at the positions ortho and para to the acetyl group.

Stereochemical Investigations and Epimerization Studies of the Cyclohexyl Moiety

Epimerization at one of the chiral centers of the cyclohexane (B81311) ring would lead to the formation of the cis isomer. This process typically requires breaking and reforming a carbon-substituent bond and is not expected to occur under normal conditions. However, under certain reactive conditions, such as those involving strong acids or bases at elevated temperatures, epimerization could potentially occur, leading to a mixture of cis and trans isomers.

Mechanistic Studies of Key Reactions Involving this compound

The Wolff-Kishner reduction proceeds through the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the carbonyl carbon. onlineorganicchemistrytutor.com Subsequent deprotonation of the nitrogen by a strong base, followed by a proton transfer, leads to a carbanion and the evolution of nitrogen gas. onlineorganicchemistrytutor.com The resulting carbanion is then protonated by the solvent to give the final alkane product. onlineorganicchemistrytutor.com

Electrophilic aromatic substitution on the phenyl ring follows a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic aromatic substitution (for derivatives with a leaving group) typically proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and/or para positions. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Reactions at the alpha-carbon of the ethanone moiety proceed through the formation of an enol or enolate intermediate. libretexts.org In base-catalyzed reactions, a base removes an alpha-hydrogen to form a nucleophilic enolate. In acid-catalyzed reactions, the carbonyl oxygen is protonated, increasing the acidity of the alpha-hydrogens and facilitating the formation of a neutral enol. libretexts.org

Systematic Modification of the Alkyl Chain on the Cyclohexyl Ring

Synthesis of Homologous Ethyl, Propyl, Butyl, and Pentyl Analogues

The synthesis of a homologous series of 1-(4-(trans-4-alkylcyclohexyl)phenyl)ethanones is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the corresponding 4-alkylcyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The general synthetic pathway starts with the appropriate trans-1-alkyl-4-phenylcyclohexane, which is then acylated. The reaction is typically carried out in an inert solvent, and the acetyl group is introduced onto the phenyl ring, predominantly at the para position relative to the cyclohexyl substituent due to steric hindrance at the ortho positions.

Below is a data table summarizing the synthesis of these homologues.

AnalogueAlkyl Group (R)Starting MaterialTypical ReagentsProduct Name
Ethyl (Parent)-CH₂CH₃trans-1-Ethyl-4-phenylcyclohexaneCH₃COCl, AlCl₃This compound
Propyl-CH₂CH₂CH₃trans-1-Propyl-4-phenylcyclohexaneCH₃COCl, AlCl₃1-(4-(trans-4-Propylcyclohexyl)phenyl)ethanone
Butyl-CH₂CH₂CH₂CH₃trans-1-Butyl-4-phenylcyclohexaneCH₃COCl, AlCl₃1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone nih.gov
Pentyl-CH₂CH₂CH₂CH₂CH₃trans-1-Pentyl-4-phenylcyclohexaneCH₃COCl, AlCl₃1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

Impact of Alkyl Chain Length on Molecular Architecture

The length of the terminal alkyl chain significantly influences the molecular architecture and, consequently, the mesomorphic properties of calamitic (rod-like) liquid crystals. mdpi.comnih.gov As the alkyl chain in the 1-(4-(trans-4-alkylcyclohexyl)phenyl)ethanone series is elongated, several predictable trends in the material's physical properties are observed.

Mesophase Stability: Generally, increasing the alkyl chain length enhances the stability of the mesophases. mdpi.comresearchgate.net This is attributed to increased anisotropic van der Waals forces between the molecules, which favors the ordered, liquid-crystalline state over the isotropic liquid state.

Melting and Clearing Points: The melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) tend to vary with the chain length. Often, this variation exhibits an "odd-even effect," where homologues with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number. nih.gov This is because the terminal C-C bond in an even-chain alkyl group is parallel to the long molecular axis, contributing to a more elongated and stable structure, whereas in an odd-chain group, it is tilted, disrupting the molecular packing. nih.gov

Phase Type: Longer alkyl chains tend to promote the formation of more ordered smectic phases over the nematic phase. mdpi.comresearchgate.net The increased intermolecular attractions from the longer chains facilitate the layering characteristic of smectic phases. For example, while shorter-chain homologues might only exhibit a nematic phase, longer-chain versions (e.g., pentyl and beyond) are more likely to display smectic A or smectic C phases. mdpi.comresearchgate.net

Introduction of Diverse Functional Groups on the Phenyl Ring

Introducing functional groups onto the phenyl ring is a powerful strategy for modifying the electronic properties, polarity, and steric profile of the molecule. This can lead to the development of analogues with tailored characteristics for specific applications.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions can be used to introduce halogen or nitro groups onto the phenyl ring. The regioselectivity of these reactions is directed by the existing substituents: the activating ortho,para-directing alkylcyclohexyl group and the deactivating meta-directing acetyl group. total-synthesis.comvanderbilt.edulibretexts.org The strongly activating nature of the alkyl group typically directs the incoming electrophile to the positions ortho to the cyclohexyl ring (positions 3 and 5 on the phenyl ring). total-synthesis.com

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction would be expected to yield primarily the 3-halo-substituted product due to the directing influence of the trans-4-ethylcyclohexyl group.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂) onto the ring, again predicted to favor the 3-position. The nitro group is strongly electron-withdrawing and can serve as a precursor for other functional groups, such as an amino group, through reduction.

Synthesis of Aryl and Heteroaryl Substituted Derivatives

The synthesis of biaryl and heteroaryl derivatives significantly expands the structural diversity and allows for the extension of the conjugated system. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. organic-synthesis.comnih.govmdpi.com

The synthetic sequence would begin with the halogenation of the parent compound, as described in section 4.2.1, to produce a precursor such as 1-(3-bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone. This aryl bromide can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. organic-synthesis.com

Reaction TypeStarting MaterialCoupling Partner (Ar-B(OH)₂)Catalyst/Base ExampleProduct Type
Suzuki-Miyaura Coupling3-Bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanonePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Aryl-substituted derivative
Suzuki-Miyaura Coupling3-Bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanonePyridine-3-boronic acidPd(dppf)Cl₂ / K₂CO₃Heteroaryl-substituted derivative

This strategy allows for the introduction of various aromatic and heterocyclic rings, which can be used to modulate properties like polarity, polarizability, and the potential for hydrogen bonding, all of which are critical in materials science. nih.govmdpi.com

Modification of the Ethanone Group to Other Functional Moieties

The ethanone group is a versatile functional handle that can be transformed into a variety of other moieties, providing another avenue for creating novel analogues.

Oxime and Hydrazone Formation: The ketone can be readily converted into an oxime or a hydrazone by condensation with hydroxylamine (B1172632) or hydrazine, respectively. orgsyn.orgarpgweb.comnih.gov These reactions introduce additional nitrogen and hydrogen-bonding capabilities to the molecule. The synthesis of oximes is typically carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate. arpgweb.comnih.gov Similarly, hydrazones are formed by refluxing the ketone with hydrazine hydrate, often with a catalytic amount of acid. orgsyn.orgresearchgate.net

Alpha-Halogenation: The α-carbon of the ethanone group (the methyl group) can be halogenated under acidic or basic conditions. mdpi.comlibretexts.org For example, reaction with bromine (Br₂) in acetic acid would yield 2-bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone. mdpi.com This α-haloketone is a valuable intermediate, as the halogen is a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities at the α-position. libretexts.orggoogle.com

Conjugation Strategies for Extended Molecular Systems

The extension of the molecular architecture of this compound is a key strategy for developing novel materials with tailored properties, particularly in the field of liquid crystals and advanced polymers.

The structural motif of this compound is highly relevant to the design of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids, and their unique characteristics are heavily dependent on the structure of their constituent monomer units. The rigid phenyl ring and the bulky, flexible ethylcyclohexyl group in the target compound are features that can be exploited to induce and control liquid crystalline phases in polymeric systems.

While direct polymerization of this compound is not a common approach, the core structure is frequently incorporated into the side chains of polymers. For instance, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors have been synthesized to create alignment layers for liquid crystal displays. nih.gov In these systems, the alkylcyclohexylphenyl moiety, which is structurally analogous to the core of our target compound, is attached as a side group to a polystyrene backbone. The presence of these side groups influences the polymer's surface energy and can induce a specific orientation in liquid crystal molecules that come into contact with the polymer film. nih.gov

The general approach to creating such polymers involves the synthesis of a monomer containing the desired liquid crystalline core (the mesogen), followed by polymerization. The acetyl group on this compound offers a reactive site for conversion into a polymerizable functional group, such as a vinyl or acrylate (B77674) group, which can then undergo polymerization to form a side-chain liquid crystal polymer.

Table 1: Potential Polymer Architectures Incorporating the this compound Moiety

Polymer TypeMonomer Synthesis ApproachPotential Application
Side-Chain LCPConversion of the acetyl group to a polymerizable group (e.g., vinyl, acrylate).Liquid crystal displays, optical films.
Main-Chain LCPConversion of the acetyl group to functional groups suitable for polycondensation (e.g., esters, amides).High-strength fibers, engineering plastics.

The properties of the resulting polymers, such as the glass transition temperature and the type of liquid crystal phase, can be fine-tuned by altering the length and flexibility of the spacer connecting the mesogenic core to the polymer backbone, as well as by modifying the polymer backbone itself.

Biphenyl (B1667301) and terphenyl derivatives are of significant interest in materials science due to their rigid, extended π-systems, which often lead to desirable electronic and optical properties, as well as liquid crystalline behavior. The synthesis of biphenyl and terphenyl analogues of this compound can be readily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comsemanticscholar.orgnih.gov

The general synthetic strategy involves the introduction of a halogen atom (typically bromine or iodine) onto the phenyl ring of this compound. This halogenated derivative can then be coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base to form the desired biphenyl or terphenyl structure.

For example, to synthesize a biphenyl analogue, the brominated derivative of the target compound would be reacted with phenylboronic acid. To create a terphenyl analogue, a dibrominated derivative could undergo a double Suzuki-Miyaura coupling with two equivalents of phenylboronic acid, or a monobrominated derivative could be coupled with a biphenylboronic acid. researchgate.net

Table 2: Proposed Synthetic Route for Biphenyl and Terphenyl Analogues

Starting MaterialReagentReaction TypeProduct
This compoundN-BromosuccinimideElectrophilic Aromatic Substitution1-(3-Bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone
1-(3-Bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanonePhenylboronic acid, Pd(PPh₃)₄, BaseSuzuki-Miyaura Coupling1-([1,1'-Biphenyl]-3-yl(4-(trans-4-ethylcyclohexyl)))ethanone
1-(3,5-Dibromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone2 eq. Phenylboronic acid, Pd(PPh₃)₄, BaseDouble Suzuki-Miyaura Coupling1-([1,1':4',1''-Terphenyl]-3,5-diyl(4-(trans-4-ethylcyclohexyl)))ethanone

These extended aromatic systems are expected to exhibit enhanced liquid crystalline properties compared to the parent compound. The increased length and rigidity of the molecular core generally lead to higher clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and a greater tendency to form more ordered smectic phases. A known terphenyl compound containing a propylcyclohexyl group, which is structurally similar to the target compound, underscores the utility of these structures in liquid crystal materials. nih.gov

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies of Derivatives

Understanding the relationship between molecular structure and the resulting material properties is crucial for the rational design of new functional materials. For derivatives of this compound, structure-property relationship (SPR) studies are particularly important for tailoring their liquid crystalline and other material characteristics.

The key structural components of the target compound that can be systematically modified are:

The Phenyl Ring: Substitution on the phenyl ring, for example, with polar groups (e.g., fluorine, cyano) or by extending it to a biphenyl or terphenyl system as described above, has a profound impact on the electronic properties and intermolecular interactions. Polar substituents can significantly alter the dielectric anisotropy, a key parameter for liquid crystal display applications.

The Acetyl Group: The acetyl group itself can be modified. For instance, reduction to an alcohol, conversion to an ester, or replacement with a cyano group would change the polarity and hydrogen bonding capabilities of the molecule, thereby influencing its self-assembly and bulk properties.

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the properties of new compounds based on their molecular structure. researchgate.netliverpool.ac.uknih.govnih.gov For the derivatives of this compound, a QSPR study could be designed to correlate molecular descriptors (such as molecular length, shape, polarity, and polarizability) with key material properties like the clearing point, viscosity, and dielectric anisotropy.

Table 3: Predicted Effects of Structural Modifications on Material Properties

Structural ModificationExpected Effect on Liquid Crystalline Properties
Increasing alkyl chain lengthLower melting point, potential stabilization of smectic phases.
Introducing polar substituents (e.g., -F, -CN) on the phenyl ringIncreased dielectric anisotropy, potential for different mesophase behavior.
Extending the aromatic core (biphenyl, terphenyl)Increased clearing point, enhanced thermal stability of mesophases.
Replacing the acetyl group with a non-polar groupDecreased polarity, altered intermolecular forces.

By systematically synthesizing and characterizing a library of derivatives, a comprehensive understanding of the structure-property relationships can be developed, enabling the targeted design of new materials with optimized performance for specific applications.

Theoretical and Computational Investigations of 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and preferred three-dimensional arrangement of molecules.

For molecules like 1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone (B1637271), DFT calculations can provide crucial information about their ground state properties. In a comprehensive study of the analogous 6CHBT, DFT was utilized to investigate its molecular properties. researchgate.net Such calculations for this compound would similarly be expected to reveal a notable dipole moment, largely influenced by the polar carbonyl group of the ethanone (B97240) moiety. For instance, the analogous 6CHBT was found to possess a significant dipole moment of 4.43 D, with the negative charge localized on the isothiocyanato group. researchgate.net A similar charge distribution would be anticipated for this compound, with the oxygen atom of the carbonyl group being the primary site of negative charge.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters obtainable from DFT calculations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. In the case of 6CHBT, the shapes of these orbitals were visualized, offering a deeper understanding of its electronic characteristics. researchgate.net

Table 1: Calculated Ground State Properties for the Analogous Compound 6CHBT

Property Calculated Value
Dipole Moment 4.43 D

Data sourced from a computational study on 4-(trans-4-hexylcyclohexyl)isothiocyanatobenzene (6CHBT). researchgate.net

Computational studies on the analogous 6CHBT, which also possesses a trans-cyclohexyl ring, have shown that the equatorial-equatorial conformation is the most energetically stable. researchgate.net This preference is driven by the minimization of steric hindrance. It is highly probable that a similar conformational preference exists for this compound, where both the phenyl and ethyl groups occupy equatorial positions on the cyclohexane (B81311) ring, leading to a more linear and stable molecular geometry conducive to the formation of ordered phases.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, theoretical vibrational analysis through DFT can provide a detailed assignment of experimental Infrared (IR) spectra. researchgate.net In the study of 6CHBT, a vibrational analysis was performed to interpret the experimental IR spectrum, assigning the observed bands to specific molecular vibrations. researchgate.net A similar computational approach for this compound would allow for the prediction of its characteristic IR absorption frequencies, such as the prominent C=O stretching vibration of the ketone group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using computational methods, aiding in the interpretation of experimental NMR spectra and the structural elucidation of complex organic molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Packing

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of a system of molecules, providing invaluable insights into their dynamic behavior and how they pack together in condensed phases.

The nature and strength of intermolecular interactions are fundamental to the formation of condensed phases, including liquid crystals. MD simulations can be employed to study these interactions in detail. For the analogous 6CHBT, the interaction energies between molecular dimers in different orientations were calculated. researchgate.net These calculations revealed that the head-to-head configuration, where van der Waals forces are dominant, is the most energetically stable. researchgate.net

For this compound, MD simulations would likely show that a combination of van der Waals forces between the non-polar cyclohexyl and phenyl groups and dipole-dipole interactions involving the polar ethanone moiety govern the intermolecular attractions. The balance of these forces is crucial for the thermal stability and type of mesophase formed.

Table 2: Dimer Interaction Energies for the Analogous Compound 6CHBT

Dimer Configuration Interaction Energy (kJ mol⁻¹) Primary Interaction Type
Head-to-head Negative (most stable) van der Waals

Data sourced from a computational study on 4-(trans-4-hexylcyclohexyl)isothiocyanatobenzene (6CHBT). researchgate.net

While specific MD simulations of the liquid crystalline mesophase formation of this compound have not been reported, the general principles derived from simulations of similar liquid crystals are applicable. The elongated, somewhat rigid structure of this molecule is a prerequisite for the formation of orientationally ordered phases like the nematic phase.

MD simulations can be used to predict the transition from an isotropic liquid to a liquid crystalline phase upon cooling. By tracking parameters such as the orientational order parameter, researchers can identify the phase transition temperature and characterize the structure of the resulting mesophase. The simulations would also shed light on how the flexibility of the ethyl group and the rotational dynamics around the cyclohexyl-phenyl bond influence the stability and properties of the liquid crystalline phase.

Computational Design and Screening of Novel Analogues

The computational design and virtual screening of analogues of this compound are pivotal in exploring its chemical space and identifying derivatives with potentially enhanced properties. This process typically involves a multi-step in silico workflow that allows for the rapid assessment of large numbers of virtual compounds, saving significant time and resources compared to traditional synthetic and screening methods. uiuc.edunih.gov

The initial step in the design of novel analogues often involves bioisosteric replacements and scaffold hopping strategies. nih.gov For this compound, this could entail modifications at several key positions. For instance, the ethyl group on the cyclohexane ring could be substituted with other alkyl or functional groups to modulate lipophilicity and steric interactions. The phenyl ring offers opportunities for substitution with electron-donating or electron-withdrawing groups to alter the electronic properties of the molecule. Finally, the ethanone moiety can be replaced with other functional groups to explore different interaction patterns.

Once a virtual library of analogues is generated, a variety of computational tools are employed for screening. A common approach is high-throughput virtual screening (HTVS), which utilizes molecular docking to predict the binding affinity of the designed analogues against a specific biological target. eurekaselect.com The "scoring functions" used in these docking programs, which are based on molecular mechanics force fields, rank the potential ligands based on their predicted binding energies. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed. These models correlate the chemical structures of the analogues with their predicted biological activities. By identifying key molecular descriptors that influence activity, QSAR models can guide the design of more potent compounds.

A hypothetical screening workflow for novel analogues of this compound could involve the following stages, with the results compiled in a data table for analysis.

Analogue ID Modification Predicted Binding Affinity (kcal/mol) Predicted ADMET Profile Synthetic Accessibility Score
AN-001Ethyl group replaced with propyl-8.5Favorable8
AN-002Phenyl ring substituted with a 3-fluoro group-8.2Favorable7
AN-003Ethanone group replaced with an oxime-7.9Moderate6
AN-004Cyclohexyl ring replaced with a piperidine-9.1Moderate5

This table is interactive. You can sort the columns by clicking on the headers.

Following the initial virtual screening, more rigorous computational methods, such as molecular dynamics (MD) simulations, can be employed for a smaller subset of promising candidates. MD simulations provide a dynamic view of the ligand-receptor interactions, allowing for a more accurate estimation of binding free energies and the stability of the complex over time. nih.gov

Force Field Development and Validation for Molecular Modeling Studies

The accuracy of molecular modeling studies, particularly molecular dynamics simulations, is heavily dependent on the quality of the underlying force field. researchgate.net A force field is a set of parameters that describe the potential energy of a system of atoms and molecules. For a molecule like this compound, which contains both a flexible ring system and a conjugated phenyl-ketone moiety, the development and validation of a specific and accurate force field are crucial.

Standard generalized force fields, such as the General Amber Force Field (GAFF) or the OpenFF, provide a good starting point for parameterization. nih.govnih.gov However, for novel or complex molecules, these general force fields may not be sufficiently accurate, necessitating the development of custom parameters. nih.govchemrxiv.org This is particularly true for the dihedral angle parameters that govern the conformational preferences of the molecule.

The process of force field parameterization for this compound would involve several key steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain a reference potential energy surface for the molecule. This typically involves geometry optimizations and the calculation of vibrational frequencies. nih.gov For flexible molecules, a conformational search is necessary to identify all low-energy conformers.

Parameter Fitting: The force field parameters, especially for bond lengths, bond angles, and dihedral angles, are then fitted to reproduce the QM data. For dihedral angles, this involves scanning the potential energy surface along the rotatable bonds and fitting the torsional parameters to the resulting energy profiles.

Validation: The newly developed force field must be rigorously validated. This can be achieved by comparing the results of MD simulations using the new parameters against experimental data or higher-level QM calculations. nih.govacs.org For this compound, key validation metrics would include the reproduction of the conformational preferences of the ethylcyclohexyl ring and the rotational barrier of the phenyl-ethanone bond.

A critical aspect of parameterizing this compound would be the treatment of the dihedral angles within the ethylcyclohexyl ring and the dihedral angle connecting the ring to the phenyl group. The table below illustrates the key dihedral angles that would require careful parameterization.

Dihedral Angle Atoms Involved Description Importance for Molecular Conformation
τ1C(ethyl)-C(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl)Rotation of the ethyl group on the cyclohexane ringInfluences the steric profile and interactions of the ethyl group.
τ2C(cyclohexyl)-C(cyclohexyl)-C(phenyl)-C(phenyl)Rotation of the cyclohexyl ring relative to the phenyl ringDetermines the overall shape and flexibility of the molecule.
τ3C(cyclohexyl)-C(phenyl)-C(carbonyl)-C(methyl)Rotation of the ethanone group relative to the phenyl ringAffects the conjugation and electronic properties of the ketone.

This table is interactive. You can sort the columns by clicking on the headers.

The validation of the force field would then involve running MD simulations and analyzing the resulting conformational ensembles. For instance, the distribution of the dihedral angles listed in the table should match those predicted by QM calculations or observed in experimental data, if available. researchgate.net The accuracy of the force field in reproducing bulk properties, such as the density and heat of vaporization for the pure liquid, can also serve as a validation metric.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) by mapping the magnetic environments of its constituent ¹H and ¹³C nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the various types of protons and their neighboring environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the acetyl group protons, and the protons of the ethylcyclohexyl substituent.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear at a lower field (higher ppm) compared to the protons meta to this group. The protons of the acetyl methyl group present as a sharp singlet, as they have no adjacent protons to couple with.

The signals for the trans-4-ethylcyclohexyl group are more complex due to the stereochemistry of the cyclohexane (B81311) ring and spin-spin coupling. The trans configuration results in distinct signals for axial and equatorial protons. The methine proton on the carbon attached to the phenyl ring (C1') appears as a multiplet. The protons of the ethyl group, a quartet and a triplet, are also clearly resolved.

Expected ¹H NMR Chemical Shift Assignments for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) in a typical solvent like CDCl₃. Actual values may vary based on experimental conditions.

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (ortho to C=O)~7.90Doublet (d)~8.02H
Aromatic (meta to C=O)~7.30Doublet (d)~8.02H
Acetyl (CH₃)~2.59Singlet (s)-3H
Cyclohexyl Methine (CH-Ar)~2.55Multiplet (m)-1H
Ethyl Methylene (B1212753) (-CH₂-CH₃)~1.25Quartet (q)~7.52H
Cyclohexyl Methine (CH-Et)~1.05-1.20Multiplet (m)-1H
Cyclohexyl Methylene (axial)~1.85-2.00Multiplet (m)-4H
Cyclohexyl Methylene (equatorial)~1.40-1.55Multiplet (m)-4H
Ethyl Methyl (-CH₂-CH₃)~0.90Triplet (t)~7.53H

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. Each chemically unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. The aromatic carbons show a pattern typical for a 1,4-substituted ring, with the ipso-carbons (those directly attached to substituents) often having lower intensity. The carbons of the ethylcyclohexyl group appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Chemical Shift Assignments for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS in a typical solvent like CDCl₃.

Carbon AtomPredicted δ (ppm)
Carbonyl (C=O)~197.7
Aromatic (C-C=O)~135.5
Aromatic (C-Cyclohexyl)~149.0
Aromatic (CH, meta to C=O)~128.7
Aromatic (CH, ortho to C=O)~126.5
Cyclohexyl (CH-Ar)~44.0
Cyclohexyl (CH-Et)~37.0
Cyclohexyl (CH₂)~34.0, ~33.0
Ethyl (CH₂)~29.0
Acetyl (CH₃)~26.5
Ethyl (CH₃)~11.5

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the aromatic doublets, confirming their ortho relationship. Crucially, it would map the entire spin system of the ethylcyclohexyl moiety, showing correlations from the methine protons to their adjacent methylene protons, and within the ethyl group between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. For example, the aromatic proton signal around 7.90 ppm would show a cross-peak to the aromatic carbon signal at ~128.7 ppm, while the acetyl proton singlet at ~2.59 ppm would correlate with the methyl carbon at ~26.5 ppm. This technique is invaluable for resolving ambiguities in the crowded aliphatic region of the spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The presence of specific bonds corresponds to absorption bands at characteristic wavenumbers.

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1685-1665 cm⁻¹ for aryl ketones. The C-H stretching vibrations of the aromatic ring are observed as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylcyclohexyl group appear as strong bands just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ contains absorptions from the C-C stretching vibrations within the aromatic ring.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Medium-Weak
Aliphatic C-HStretch2960-2850Strong
Ketone C=OStretch1685-1665Strong
Aromatic C=CStretch1600-1450Medium-Variable
Aliphatic C-HBend1470-1350Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Raman is particularly sensitive to non-polar, symmetric vibrations.

For this compound, the symmetric "breathing" mode of the 1,4-disubstituted aromatic ring would produce a strong and characteristic Raman signal, which is often weak in the IR spectrum. The C-C single bonds of the cyclohexane and ethyl groups would also be more prominent in the Raman spectrum. The carbonyl (C=O) stretch is observable in both IR and Raman, but it is typically much stronger in the IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides crucial information regarding the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and purity.

GC-MS and LC-MS Methodologies for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely employed to assess the purity of this compound and to confirm its identity by analyzing its mass spectrum.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum for a related compound, 1-(4-cyclohexylphenyl)ethanone, would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. While a specific mass spectrum for this compound is not publicly available, the fragmentation would be expected to involve cleavage at the bond between the cyclohexyl and phenyl groups, and loss of the acetyl group.

LC-MS is particularly useful for less volatile or thermally labile derivatives. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. This technique allows for the analysis of a wider range of derivatives and can provide complementary information to GC-MS.

Table 1: Illustrative GC-MS Data for Analogs of this compound

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Mass Fragments (m/z)
1-(4-Cyclohexylphenyl)ethanoneC14H18O202.29Data not publicly available
1-(4-Ethylphenyl)ethanoneC10H12O148.20Data not publicly available

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C16H22O), HRMS would provide an exact mass measurement, which can be compared to the theoretical calculated mass to confirm the elemental composition with a high degree of confidence. This is particularly important in synthetic chemistry to verify the successful synthesis of the target compound.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding the solid-state packing, conformation, and absolute stereochemistry of molecules like this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. For this compound, an SC-XRD analysis would definitively confirm the trans configuration of the ethylcyclohexyl group and reveal the preferred conformation of the entire molecule in the solid state. This information is crucial for correlating the molecular structure with its liquid crystalline properties. Obtaining single crystals suitable for X-ray diffraction can be challenging, as many liquid crystal precursors tend to form fine powders.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. PXRD is valuable for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. For this compound, PXRD can be used to assess the crystallinity of a synthesized batch, identify the predominant crystalline phase, and monitor phase transitions upon heating or cooling.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescriptionInformation Gained from SC-XRD
Crystal SystemThe symmetry of the unit cell.Fundamental structural classification.
Space GroupThe symmetry of the arrangement of molecules in the crystal.Detailed understanding of packing.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.Precise molecular dimensions.
Atomic CoordinatesThe position of each atom in the unit cell.Complete 3D structure, conformation, and configuration.

Advanced Chromatographic Separation Techniques

Beyond standard GC and LC, advanced chromatographic techniques are employed for the separation of complex mixtures of liquid crystal intermediates and for the isolation of stereoisomers.

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and compatibility with a wide range of detectors. For the analysis of this compound and its derivatives, SFC can provide high-resolution separations and is particularly well-suited for chiral separations to resolve enantiomers. The use of chiral stationary phases in SFC is a common approach for the enantioselective analysis of ketones with chiral centers.

Enantioselective chromatography is crucial when dealing with chiral derivatives. Chiral stationary phases (CSPs) are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. For ketones with stereocenters, such as derivatives of this compound, HPLC or SFC with a suitable CSP can be used to determine the enantiomeric excess (ee) of a sample and to isolate pure enantiomers for further characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the assessment of purity and for quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for the analysis of such aromatic ketones.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. A C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is frequently employed due to its high hydrophobicity and resolving power for a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govphenomenex.com An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard of this compound. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Purity is assessed by detecting and quantifying any impurity peaks present in the chromatogram. Diode-array detection (DAD) or ultraviolet (UV) detection is commonly used, with the detection wavelength set to the absorbance maximum of the acetophenone (B1666503) chromophore, typically around 254 nm or 280 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Chromatograph HPLC system with UV/DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile organic compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in samples of this compound, such as residual solvents from the synthesis process or volatile degradation products.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analytes are transported through the column by a carrier gas (mobile phase), and they interact with the stationary phase coated on the column wall. The choice of the stationary phase is critical and is based on the polarity of the analytes. A non-polar or mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for the analysis of a broad range of organic compounds.

A temperature programming is typically employed, where the column temperature is gradually increased during the analysis. This allows for the efficient separation of compounds with a wide range of boiling points. The separated compounds are then detected as they elute from the column. A Flame Ionization Detector (FID) is a common choice for general-purpose analysis of organic compounds, while a Mass Spectrometer (MS) detector provides structural information, enabling the definitive identification of unknown impurities. shimadzu.com Headspace GC-MS can be a particularly powerful technique for the analysis of very volatile impurities in a sample matrix. chromatographyonline.com

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

ParameterValue
Chromatograph Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 5% Phenyl-Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Mass Range 40-500 amu

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography is a powerful separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comselvita.com This is highly relevant for derivatives of this compound that may be chiral, for instance, if a chiral center is introduced in the ethyl group or elsewhere in the molecule.

In chiral SFC, the separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds. chromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695), to increase the mobile phase strength and improve peak shape. chromatographyonline.com

The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. The enantioselectivity in SFC can be influenced by several factors, including the choice of CSP, the organic modifier, and additives, as well as the column temperature and back pressure. Method development in chiral SFC often involves screening a variety of CSPs and mobile phase conditions to achieve the optimal separation. shimadzu.com

Table 3: Typical SFC Parameters for Chiral Separation of a Derivative

ParameterValue
Chromatograph SFC system with UV/DAD detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 150 mm x 4.6 mm, 3 µm
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Diluent Methanol/Isopropanol (50:50, v/v)

Applications and Potential in Advanced Materials Science Research

Role as a Building Block in Liquid Crystalline Systems Research

The specific structure of 1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone (B1637271) makes it an excellent building block, or mesogen, for constructing liquid crystalline materials. The combination of the rigid aromatic core and the non-polar, flexible saturated ring system is a common feature in molecules that exhibit liquid crystal phases.

Liquid crystals are intermediate phases of matter, known as mesophases, that exhibit properties between those of conventional liquids and solid crystals. The two most common types of thermotropic liquid crystal phases are nematic and smectic. researchgate.net In the nematic phase, the molecules show a long-range orientational order, meaning they tend to point in the same direction (defined by a director), but they have no long-range positional order. nih.gov The smectic phase is more ordered, with molecules aligned in well-defined layers that can slide over one another, exhibiting both orientational and some degree of positional order. nih.gov

The formation of these phases is highly dependent on molecular structure. The this compound molecule contains key structural features that favor the formation of such mesophases:

A Rigid Core: The phenyl group provides the necessary rigidity and promotes anisotropic interactions (like π-π stacking) that encourage the parallel alignment of molecules, which is fundamental to liquid crystallinity.

A Flexible Tail: The trans-4-ethylcyclohexyl group acts as a flexible, non-polar tail. This part of the molecule contributes to the fluidity of the mesophase and influences the clearing point (the temperature at which the material becomes an isotropic liquid). The trans configuration is crucial as it results in a more linear, rod-like molecular shape, which is more conducive to forming stable mesophases compared to the bent cis isomer. researchgate.net

Polar Group: The ethanone (B97240) (acetyl) group introduces a dipole moment, which can affect the dielectric anisotropy and intermolecular interactions, influencing the stability and type of mesophase formed.

Research on analogous systems, such as 4-(trans-4-alkylcyclohexyl)acetophenones, has shown that these compounds are effective nematogens, with clearing points often higher than their corresponding hydrocarbon counterparts without the ketone group. researchgate.net The nematic-to-smectic A transition, in particular, is a subject of significant study, with theoretical models showing it can be a first or second-order phase transition depending on molecular parameters like the volume fraction of flexible components in a polymer system. ras.ruuniversiteitleiden.nl The specific balance of rigid and flexible components in this compound makes it a valuable model for studying these fundamental structure-property relationships.

Table 1: General Characteristics of Nematic and Smectic Mesophases
PropertyNematic PhaseSmectic Phase
Positional OrderNone (disordered centers of mass)Partial (molecules arranged in layers)
Orientational OrderHigh (molecules align along a common director)High (molecules align along a common director)
ViscosityLow (fluid-like)High (more viscous than nematic)
Structural AnalogyUncooked spaghetti in a boxA stack of papers that can slide over each other

The uniform alignment of liquid crystal molecules is critical for the functioning of many electro-optical devices, such as displays. dakenchem.com This alignment is achieved using a thin surface layer, known as an alignment layer. dakenchem.com A key design principle is that the chemical structure of this layer can direct the orientation of the liquid crystal molecules it contacts. researchgate.net

Derivatives of this compound have been successfully incorporated into polymeric alignment layers to control the orientation of nematic liquid crystals. researchgate.netmdpi.comnih.gov In one significant study, polystyrene was chemically modified to include 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups. mdpi.comnih.gov The research demonstrated a crucial principle: structural similarity between the side chains of the alignment polymer and the liquid crystal molecules promotes a specific, uniform orientation. researchgate.net

When these polymer films were used to fabricate liquid crystal cells with the nematic liquid crystal 4-pentyl-4-cyanobiphenyl (5CB), a stable vertical alignment was achieved. nih.gov This vertical orientation, where the LC molecules align perpendicular to the substrate, was observed when the molar fraction of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups in the copolymer exceeded a certain threshold. mdpi.comnih.gov This indicates that a sufficient density of these LC-like structures on the surface is necessary to overcome other competing interactions and enforce the desired alignment. The use of such polymers offers advantages over traditional rubbed polyimide layers, such as lower processing temperatures, which is particularly important for manufacturing on flexible plastic substrates. mdpi.com

Table 2: Effect of Side-Chain Molar Fraction on Liquid Crystal Alignment
PolymerMolar Fraction of Side Group (%)Observed LC Alignment
PECH55Random Planar
PECH1010Partial Vertical
PECH1515Stable Vertical
PECH2020Stable Vertical
PECH4040Stable Vertical
PECH (Homopolymer)100Stable Vertical

Data derived from studies on polystyrene copolymers with 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups (PECH#). mdpi.comnih.gov

The utility of liquid crystals in displays and other photonic devices stems from the ability to change their molecular orientation with an applied electric field, a phenomenon known as the Frederiks transition. 2physics.com This reorientation alters the effective refractive index of the material, allowing for the modulation of light. The speed of this electro-optical switching is a critical performance parameter.

The dynamics of switching are governed by molecular and material properties, including:

Rotational Viscosity (γ₁): This parameter represents the internal friction that resists the reorientation of the director. It is influenced by molecular shape, size, and intermolecular interactions.

Elastic Constants (Kᵢᵢ): These constants describe the restoring force that returns the molecules to their original alignment when the electric field is removed.

Exploration in Polymeric Materials and Polymer Liquid Crystals

Incorporating mesogenic units like this compound into polymer structures leads to the formation of Liquid Crystal Polymers (LCPs). Side-chain liquid crystal polymers (SCLCPs), where the mesogenic units are attached as pendant groups to a flexible polymer backbone, are of particular interest because they combine the properties of liquid crystals with the processability and mechanical characteristics of polymers. mdpi.comnih.gov

The synthesis of SCLCPs typically involves attaching a mesogenic unit, derived from a molecule like this compound, to a polymer backbone. A common strategy involves a polymer modification reaction. For example, a derivative such as 4-(trans-4-ethylcyclohexyl)phenol (B1353535) can be grafted onto a pre-existing polymer like poly(4-chloromethylstyrene). nih.gov This reaction, a Williamson ether synthesis, effectively attaches the mesogenic precursor to the polystyrene backbone via an oxymethyl linker, which also acts as a short spacer. nih.gov

More advanced and controlled polymerization techniques can also be employed to create well-defined SCLCP architectures. These methods include:

Living Ring-Opening Metathesis Polymerization (ROMP): This technique can be used to synthesize block copolymers where one block is a SCLCP and the other is an amorphous polymer, allowing for the creation of self-supporting liquid crystalline systems. dtic.mil

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution, which is crucial for predictable self-assembly and phase behavior.

The general synthetic scheme involves first creating a monomer that contains the mesogenic unit attached to a polymerizable group (like an acrylate (B77674) or methacrylate) via a flexible spacer (e.g., an alkyl chain). This monomer is then polymerized to yield the final SCLCP.

Polymer Backbone Flexibility: The nature of the main chain plays a critical role. Highly flexible backbones, like polysiloxanes, tend to decouple the motion of the main chain from the side-chain mesogens more effectively. mdpi.com This decoupling allows the mesogens to self-organize into liquid crystalline phases more easily, often resulting in higher thermal stability of the mesophase compared to polymers with more rigid backbones like polyacrylates or polymethacrylates. mdpi.com

Spacer Length: The flexible spacer connecting the mesogen to the backbone is crucial. A longer spacer provides the mesogenic side groups with greater rotational and translational freedom, which can lead to the formation of more highly ordered smectic phases in addition to nematic phases. nih.gov Conversely, a very short or absent spacer can hinder or prevent mesophase formation.

Grafting Density: The density of the mesogenic side chains along the backbone influences the intermolecular interactions. In comb-shaped polymers, closely spaced side chains can interact strongly, promoting the formation of layered smectic or columnar structures. kpi.ua

By systematically varying these architectural parameters—backbone type, spacer length, and side-chain structure (using derivatives of this compound)—researchers can precisely control the type of mesophase that is induced (e.g., nematic, smectic A, smectic B) and the temperature range over which it is stable. mdpi.comkpi.ua This ability to program the material's properties through molecular design is fundamental to creating new functional materials for a variety of advanced applications.

Interfacial Phenomena and Surface Science Research

The alignment of liquid crystal (LC) molecules at a surface is fundamental to the operation of many optical and display technologies. Research into molecules structurally similar to this compound has demonstrated the significant role the trans-4-alkylcyclohexylphenyl group plays in dictating this alignment.

A study on polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups revealed that these moieties are effective in inducing a vertical orientation of LC molecules. mdpi.com The research investigated a series of polymers with varying alkyl groups (ethyl, propyl, butyl, and amyl) to understand their influence on the alignment of the nematic liquid crystal 4-pentyl-4-cyanobiphenyl (5CB). mdpi.com

It was observed that a stable and uniform vertical alignment of the LC molecules could be achieved even with a low molar fraction of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups in the polymer. mdpi.com This suggests that the structural similarity between the orientation layer and the LC molecules is a key factor in achieving desired alignment. The interplay of steric repulsion and other intermolecular interactions between the LC molecules and the polymer-coated surface governs this orientation. mdpi.com The surface energy of the polymer films is also a decisive factor in this vertical LC orientation. mdpi.com

Table 1: Influence of Alkyl Group in 4-(trans-4-alkylcyclohexyl)phenol-modified Polystyrene on Liquid Crystal Alignment

Polymer Side Group Molar Fraction for Vertical Alignment Observed LC Orientation
4-(trans-4-ethylcyclohexyl)phenoxymethyl ≥ 15 mol% Stable and Uniform Vertical
4-(trans-4-propylcyclohexyl)phenoxymethyl Homopolymer Vertical
4-(trans-4-butylcyclohexyl)phenoxymethyl Homopolymer Vertical
4-(trans-4-amylcyclohexyl)phenoxymethyl Homopolymer Vertical

These findings indicate that the this compound molecule, due to its core structure, could be incorporated into surface layers or as a component in LC mixtures to precisely control molecular orientation at interfaces.

The ability to control the orientation of molecules at an interface opens up possibilities for creating responsive surfaces for sensing applications. While direct research on this compound for molecular sensing is not widely documented, the principles derived from related systems are applicable.

Responsive interfaces often rely on a change in the orientation of molecules, such as liquid crystals, in response to an external stimulus. This change can be detected as an optical or electrical signal. For instance, light-responsive liquid crystal polymer films have been developed for dynamic topographical changes, demonstrating the potential to create surfaces that can be actively controlled. tue.nl

Given that the orientation of liquid crystals can be influenced by the presence of molecules containing the trans-4-alkylcyclohexylphenyl moiety, it is plausible that surfaces functionalized with this compound or similar compounds could be designed to respond to the presence of specific analytes. The binding of a target molecule to the functionalized surface could disrupt the local molecular ordering, leading to a detectable change in the liquid crystal alignment. This could form the basis for novel molecular sensors.

Potential in Organic Electronics and Optoelectronic Materials Research (beyond display applications)

The unique combination of a saturated cyclohexyl ring and an aromatic phenyl ring in the this compound structure suggests potential applications in organic electronics and optoelectronics that extend beyond traditional liquid crystal displays.

Research into organic semiconductors has shown that the incorporation of cyclohexyl-substituted aryl groups can lead to materials with high thermal stability. nih.gov For example, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) was found to have a sublimation temperature of around 360°C, and thin-film field-effect transistors based on this material retained half of their original mobility when heated to 150°C. nih.gov This is a significant improvement compared to similar compounds with linear alkyl chains. nih.gov

Table 2: Thermal Stability of Cyclohexyl-Substituted vs. Alkyl-Substituted Anthracene Derivatives

Compound Substitution Sublimation Temperature Device Thermal Stability
DcHPA 2,6-di(4-cyclohexylphenyl) ~360°C 50% mobility retention at 150°C
DnHPA 2,6-di(4-n-hexylphenyl) 310°C 50% mobility retention at 80°C

Furthermore, comparative studies on n-type organic semiconductors with phenyl- versus cyclohexyl-terminated side chains have highlighted the role of these substituents in influencing molecular packing and charge-transport properties. rsc.org While phenyl-terminated groups can engage in intermolecular C–H⋯π interactions, leading to less dynamic motion, the cyclohexyl group does not exhibit such specific interactions. rsc.org This difference in intermolecular forces can be leveraged to engineer the solid-state properties of organic electronic materials.

The presence of the ethanone group in this compound introduces a polar ketone functionality, which could further influence its electronic properties and intermolecular interactions. This could be exploited in the design of new organic semiconductors, charge-transport materials, or host materials for organic light-emitting diodes (OLEDs) where thermal stability and specific electronic characteristics are crucial. The impressive thermal stability imparted by the cyclohexyl substitution could be a key advantage in developing robust organic electronic devices. nih.gov

Emerging Research Directions and Future Perspectives

Integration of 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) into Supramolecular Architectures

The unique amphiphilic character of this compound makes it an excellent building block for the construction of complex supramolecular architectures through non-covalent interactions. The hydrophobic ethylcyclohexylphenyl moiety can engage in van der Waals and hydrophobic interactions, while the ketone group can participate in hydrogen bonding and dipole-dipole interactions.

Emerging research focuses on leveraging these characteristics in host-guest chemistry. nih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are being investigated for their ability to encapsulate the hydrophobic portion of the molecule. nih.gov Cyclodextrins, for instance, are natural, biocompatible macrocycles with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for poorly water-soluble molecules. nih.gov The formation of inclusion complexes can enhance the solubility of the guest molecule and provide a controlled environment to modulate its physical properties. nih.gov Research in this area aims to create functional systems where the assembly and disassembly can be triggered by external stimuli like light, temperature, or pH, leading to applications in controlled release systems and molecular sensing.

Table 1: Potential Host-Guest Systems and Interactions

Host Molecule Guest Moiety of Target Compound Primary Driving Interactions Potential Applications
β-Cyclodextrin Ethylcyclohexylphenyl group Hydrophobic interactions, Van der Waals forces Drug delivery, enhanced solubility formulations
Calix[n]arenes Phenyl or Ethylcyclohexyl group π-π stacking, Van der Waals forces Molecular recognition, chemical sensors
Cucurbit[n]urils Phenyl group Ion-dipole, dipole-dipole, hydrophobic interactions Molecular switches, stimuli-responsive materials

Development of Sustainable and Economically Viable Synthesis Routes for Industrial Research

While effective, traditional multi-step organic syntheses often rely on harsh reagents, significant energy input, and generate considerable waste. The future of chemical manufacturing for industrial applications lies in the development of green and sustainable synthesis routes. For this compound, research is shifting towards methodologies that minimize environmental impact and improve economic viability.

One promising direction is the application of biocatalysis, using enzymes like transaminases to perform stereoselective reactions under mild conditions. nih.gov For instance, transaminases have been successfully used to produce trans-4-substituted cyclohexane-1-amines, which are structurally related key intermediates for pharmaceuticals. nih.gov This approach offers high selectivity and reduces the need for protecting groups and harsh chemicals. Another avenue involves photochemistry, where light is used to drive reactions, often without the need for catalysts or high temperatures. Environmentally friendly protocols for synthesizing complex cyclic structures have been developed using photoinduced rearrangements in solvents like ethanol (B145695) at room temperature. rsc.org These methods represent a significant step towards more sustainable production processes.

Table 2: Comparison of Synthesis Approaches

Synthesis Parameter Traditional Friedel-Crafts Acylation Potential Sustainable Routes
Catalyst Lewis acids (e.g., AlCl₃) Biocatalysts (enzymes), Photocatalysis
Solvents Halogenated solvents (e.g., CH₂Cl₂) Aqueous media, ethanol, or solvent-free
Temperature Often requires heating or cooling Room temperature or mild conditions
Byproducts Stoichiometric amounts of acid waste Minimal, often biodegradable
Stereoselectivity Often requires chiral auxiliaries High inherent stereoselectivity (biocatalysis)

| Economic Viability | High cost of reagents and waste disposal | Potentially lower operational costs, reusable catalysts |

Advancements in In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation of materials from molecules like this compound in real-time is crucial for controlling their final properties. Advancements in in-situ characterization techniques are providing unprecedented insights into dynamic processes such as crystallization, self-assembly, and phase transitions.

Techniques like in-situ X-ray scattering and diffraction can monitor the evolution of crystal structure and morphology during formation from solution or melt. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the study of molecular interactions and conformational changes in the solution state leading up to nucleation. Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can track changes in chemical bonding and molecular orientation during self-assembly processes. The application of these advanced techniques will enable researchers to build a comprehensive picture of the kinetic and thermodynamic factors governing the material formation, leading to more precise control over the synthesis of materials with desired functionalities.

Table 3: In-Situ Characterization Techniques and Their Applications

Technique Information Obtained Relevance to Target Compound
In-Situ X-Ray Diffraction (XRD) Real-time crystal structure, phase transitions Monitoring crystallization, identifying polymorphs
In-Situ NMR Spectroscopy Molecular dynamics, intermolecular interactions in solution Studying pre-nucleation clustering, host-guest binding kinetics
In-Situ Raman/FTIR Spectroscopy Changes in vibrational modes, molecular conformation Observing hydrogen bond formation, conformational changes during self-assembly

Computational Design and Machine Learning Approaches for New Materials Discovery

The integration of computational modeling and machine learning (ML) is revolutionizing materials science by accelerating the discovery of new materials with tailored properties. iapchem.org For this compound and its derivatives, these approaches can predict material properties before synthesis, saving significant time and resources. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of derivatives with macroscopic properties like melting point, viscosity, or liquid crystal transition temperatures. chemrxiv.org Molecular Dynamics (MD) simulations can provide insights into the self-assembly behavior and conformational preferences of the molecule, helping to predict the structure of resulting materials. chemrxiv.org Furthermore, machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can be trained on existing experimental and computational data to predict the properties of novel, unsynthesized compounds with high accuracy. nih.gov These predictive models can screen vast chemical spaces to identify promising candidates for specific applications, such as new liquid crystals or functional polymers. researchgate.net

Table 4: Computational and Machine Learning Tools in Materials Design

Approach Description Application for Target Compound
Density Functional Theory (DFT) Quantum mechanical modeling to compute electronic structure and properties of molecules. nih.gov Predict reactivity, optical and electronic properties of derivatives.
Molecular Dynamics (MD) Classical simulations to study the physical movement of atoms and molecules over time. chemrxiv.org Simulate self-assembly, predict bulk material properties like viscosity.
QSPR Modeling Statistical methods to link molecular descriptors to physical or chemical properties. Predict melting points, boiling points, and solubility of new derivatives.

| Machine Learning (ML) | Algorithms that learn from data to make predictions on new, unseen data. researchgate.netresearchgate.net | Screen virtual libraries of derivatives to identify candidates with optimal properties for liquid crystals or other applications. |

Exploration of Novel Physical Phenomena Induced by Molecular Structure in Materials Science

The specific molecular structure of this compound—a rigid aromatic core linked to a saturated ring and a polar tail—is a classic design motif for inducing mesophases in liquid crystals. atomfair.com Future research will delve deeper into how systematic modifications of this structure can elicit novel physical phenomena.

Analogous compounds containing a cyclohexyl-phenyl core are known to be key intermediates in the synthesis of liquid crystals for display technologies. atomfair.com The combination of molecular rigidity and anisotropy in shape is fundamental to the formation of nematic, smectic, or cholesteric phases. By altering the length of the alkyl group (e.g., from ethyl to pentyl) or introducing different functional groups, researchers can fine-tune the transition temperatures, birefringence, and dielectric anisotropy of these materials. epa.gov Beyond liquid crystals, the non-centrosymmetric arrangement of such molecules in a crystalline state could lead to interesting properties like piezoelectricity or second-harmonic generation (a non-linear optical phenomenon). Exploration in this area could lead to the development of new materials for advanced optical devices, sensors, and actuators.

Table 5: Structure-Property Relationships and Potential Phenomena

Structural Feature Potential Physical Phenomenon Underlying Principle
Rod-like Molecular Shape Liquid Crystallinity (Nematic, Smectic phases) Anisotropic packing of molecules leading to long-range orientational order.
Polar Ketone Group Dielectric Anisotropy Alignment of molecular dipoles in an electric field, crucial for display applications.
Chiral Derivatization Cholesteric (Chiral Nematic) Liquid Crystals Introduction of a chiral center leads to a helical twisting of the nematic director.

| Non-centrosymmetric Crystal Packing | Piezoelectricity, Second-Harmonic Generation | Lack of inversion symmetry in the crystal lattice allows for coupling between mechanical stress and electric polarization. |

Q & A

Q. What are the common synthetic routes for 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where trans-4-ethylcyclohexylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative methods include nucleophilic substitution reactions using potassium carbonate as a base, as demonstrated in analogous acetophenone derivatives (e.g., refluxing with ethanol and monitoring via TLC) . Key variables include catalyst choice, solvent purity, and reaction temperature.

Q. What characterization techniques confirm the structure of this compound?

A combination of NMR spectroscopy (¹H/¹³C), IR spectroscopy (to confirm ketone C=O stretching ~1700 cm⁻¹), and mass spectrometry (for molecular ion detection) is standard . For definitive structural confirmation, single-crystal X-ray diffraction is employed, as shown in studies of structurally similar ethanone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

  • Catalyst screening : Lewis acids (AlCl₃, FeCl₃) vs. Brønsted acids (H₂SO₄) for Friedel-Crafts efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance acylation kinetics compared to ethanol .
  • Temperature control : Lower temperatures minimize side reactions (e.g., polyacylation) .
  • Scalability : Continuous flow reactors improve reproducibility and reduce batch-to-batch variability in industrial settings .

Q. How should researchers address contradictions in reported physicochemical data?

Discrepancies in melting points, solubility, or spectral data often arise from:

  • Purity differences : Recrystallization solvents (ethanol vs. acetone) impact crystal lattice formation .
  • Analytical variability : Calibrate instruments using NIST reference standards and validate methods via inter-laboratory comparisons .
  • Sample degradation : Monitor storage conditions (e.g., temperature, light exposure) to prevent decomposition, as seen in organic wastewater studies .

Q. What thermodynamic parameters influence the feasibility of synthesis pathways?

Use NIST Chemistry WebBook data to calculate:

  • ΔG° (Gibbs free energy) : Predict spontaneity of acylation vs. competing reactions .
  • ΔH° (Enthalpy) : Assess exothermic/endothermic behavior under varying pressures .
  • Activation energy : Modeled via Arrhenius plots to optimize temperature ranges for kinetic control .

Q. How can structure-activity relationships (SAR) guide biological applications?

SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring alters antimicrobial potency, as seen in fluorinated analogs .
  • Steric hindrance : The trans-4-ethylcyclohexyl group enhances lipid solubility, potentially improving blood-brain barrier penetration .
  • Comparative assays : Test derivatives against reference compounds (e.g., 4’-methoxyacetophenone) to quantify bioactivity shifts .

Q. What challenges arise during purification, and how can they be mitigated?

Common issues include:

  • Byproduct formation : Column chromatography (silica gel, hexane/EtOAc gradient) separates acylation byproducts .
  • Solubility limitations : Use mixed solvents (e.g., ethanol-water) for recrystallization to balance yield and purity .
  • Volatile impurities : Rotary evaporation under reduced pressure removes low-boiling contaminants .

Methodological Notes

  • Synthetic Protocols : Cross-validate procedures from peer-reviewed journals over commercial databases .
  • Data Interpretation : Use PubChem and NIST for thermochemical benchmarks, avoiding unverified sources .
  • Biological Testing : Standardize assays (e.g., MIC for antimicrobial studies) to ensure comparability across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.